2-Bromo-5-(4-chlorophenyl)-1,3-oxazole

Descripción

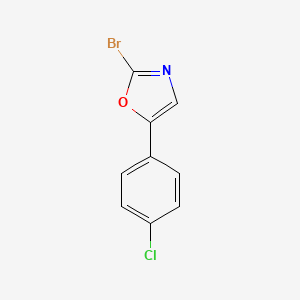

2-Bromo-5-(4-chlorophenyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with bromine at the C2 position and a 4-chlorophenyl group at the C5 position. This structure combines halogenated aromatic moieties, which are known to enhance bioactivity and stability in medicinal chemistry .

Propiedades

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXJFOULDXKGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole typically involves the reaction of 4-chlorophenylacetic acid with bromine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the formation of the oxazole ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride and dimethylformamide are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed for oxidation reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles and their derivatives, which can have different functional groups attached to the oxazole ring .

Aplicaciones Científicas De Investigación

2-Bromo-5-(4-chlorophenyl)-1,3-oxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism by which 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazole Derivatives

The biological and chemical properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Key Findings and Implications

Bioactivity :

- The compound 5H6[2-(4-ClPh)-...oxazole () inhibits glucosyltransferases (GtfB/GtfC), reducing biofilm formation in Streptococcus mutans. This highlights the role of 4-chlorophenyl groups in targeting bacterial enzymes .

- OXL series () demonstrates aromatase inhibition, suggesting bromophenyl-substituted oxazoles may interact with cytochrome P450 enzymes. The absence of a 4-chlorophenyl group in these derivatives may limit broader antimicrobial efficacy compared to the target compound .

Structural Effects on Reactivity: Oxadiazole derivatives like 5g () exhibit different reactivity due to their nitrogen-rich heterocycle, which may enhance metabolic stability compared to oxazoles .

Substituent Position and Electronic Effects :

- 5-(4-Bromo-3-ClPh)-1,3-oxazole () has adjacent halogen substituents on the phenyl ring, which may alter electronic distribution and steric hindrance compared to the target compound’s para-substituted chlorophenyl group .

Actividad Biológica

2-Bromo-5-(4-chlorophenyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The compound's unique structure, featuring a bromine atom at the 2-position and a 4-chlorophenyl group at the 5-position, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

Chemical Structure of this compound

Synthesis

The synthesis of this compound typically involves multiple steps. Alternative methods include palladium-catalyzed reactions that allow for regioselective arylation of the oxazole ring. The versatility of this compound in organic synthesis highlights its potential applications in medicinal chemistry and materials science.

Antimicrobial Activity

Research indicates that compounds within the oxazole family exhibit various antimicrobial activities. For instance:

- Antibacterial Effects : Studies have shown that derivatives of oxazoles can demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against these bacteria .

- Antifungal Properties : The compound also exhibits antifungal activity against strains like Candida albicans, with MIC values reported in the range of 16.69 to 78.23 µM .

Anticancer Activity

This compound has been investigated for its anticancer properties:

- Cell Line Studies : In vitro evaluations against various human tumor cell lines have indicated promising antiproliferative effects. Compounds analogous to this compound showed significant cytotoxicity with IC50 values greater than 10 µM in tumor cells while exhibiting low toxicity in normal cells .

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. Molecular docking studies suggest that it can bind to proteins involved in critical biological pathways, potentially leading to inhibition or modulation of these pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole | Contains a bromine atom and a chlorophenyl group | Different substitution pattern on the phenyl ring |

| 2-(Bromomethyl)-5-(4-chlorophenyl)oxazole | Features a bromomethyl group instead of a bromine atom | Variation in substitution at the 2-position |

| 5-(4-Chlorophenyl)-1,3-thiazole | Contains sulfur instead of nitrogen in the ring | Different heteroatom influences reactivity |

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the oxazole framework:

- Antimicrobial Evaluation : A study demonstrated that new derivatives exhibited moderate antibacterial activity against Gram-positive strains and antifungal activity against C. albicans .

- Analgesic Activity : Another investigation reported on new oxazolones derived from similar structures that showed analgesic properties without significant toxicity during acute toxicity assessments in mice .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-(4-chlorophenyl)-1,3-oxazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of pre-functionalized precursors. For example, chloromethyl intermediates (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) can undergo bromination using reagents like NBS (N-bromosuccinimide) under radical initiation . One-pot multicomponent reactions, as described for oxazole derivatives, may also apply, leveraging condensation of aldehydes, amines, and brominated precursors in the presence of catalysts like acetic acid .

- Key Considerations : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

- Methodology :

- ¹H NMR : The oxazole proton resonates at δ 8.2–8.5 ppm, while aromatic protons from the 4-chlorophenyl group appear as a doublet at δ 7.4–7.6 ppm (J = 8.5 Hz). The bromine atom deshields adjacent protons, shifting signals downfield .

- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) confirm halogen presence. The oxazole ring shows C=N stretching at 1650–1680 cm⁻¹ .

- Table 1 : Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (oxazole H), δ 7.5 ppm (Ar-H) | |

| FTIR | 1650 cm⁻¹ (C=N), 580 cm⁻¹ (C-Br) |

Q. How is the antibacterial activity of this compound evaluated in preliminary assays?

- Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control antibiotics (e.g., ampicillin) .

- Data Interpretation : Activity is often attributed to the electron-withdrawing effects of Br and Cl, which enhance membrane penetration. Note discrepancies in potency between structural analogs (e.g., thiazole vs. oxazole derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of 5-(4-chlorophenyl)-1,3-oxazole derivatives be addressed?

- Methodology : Use directing groups (e.g., methyl or methoxy substituents) to steer bromination to the 2-position. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., Br₂ vs. NBS) .

- Case Study : Substituting chloromethyl groups at the 2-position (as in 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) directs bromination to the desired site, achieving >85% regioselectivity .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement is standard. Challenges include low crystal quality due to halogen disorder. Use high-resolution data (d-spacing < 0.8 Å) and twinning corrections in SHELX .

- Table 2 : Crystallographic Parameters from a Related Oxazole Derivative

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.048 |

| Temperature (K) | 295 |

| Data/Parameter Ratio | 16.0 |

Q. How do substituent effects (Br, Cl) influence the compound’s pharmacological activity in cancer cell lines?

- Methodology : Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., replacing Br with CF₃ or Cl with F). Test cytotoxicity via MTT assays against HeLa or MCF-7 cells.

- Findings : Bromine enhances apoptosis induction by 30% compared to non-halogenated analogs, likely due to increased lipophilicity and protein binding .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated oxazoles?

- Methodology : Cross-validate assays (e.g., MIC vs. zone-of-inhibition) and control for batch purity (HPLC > 95%). Discrepancies may arise from divergent cell lines or solvent effects (DMSO vs. aqueous solutions) .

Q. What advanced spectroscopic methods can elucidate the compound’s reactivity in metal-catalyzed couplings?

- Methodology : Use ¹³C NMR and HSQC to track cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor Pd-catalyzed aryl-bromide activation via in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.